REACTION_CXSMILES
|
[C:1]([O:5][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[CH2:11])=[CH:8][CH:7]=1)(C)(C)C.CO.O.N>>[CH3:1][O:5][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[CH2:11])=[CH:8][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC1=CC=C(C=C)C=C1
|
Name
|
|
Quantity
|
330 mmol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was thereafter added to the reaction mixture
|
Type
|
CUSTOM
|
Details
|
further polymerized
|
Type
|
CUSTOM
|
Details
|
at an elevated temperature of 25° C
|
Type
|
ADDITION
|
Details
|
was added to the reaction system
|
Type
|
CUSTOM
|
Details
|
to terminate
|
Type
|
CUSTOM
|
Details
|
the polymerization
|
Type
|
CUSTOM
|
Details
|
obtain a mixture
|
Type
|
ADDITION
|
Details
|
containing a polymer
|
Type
|
WASH
|
Details
|
The mixture was washed first with a hydrochloric acid aqueous solution (8 vol. %)
|
Type
|
CUSTOM
|
Details
|
with water, followed by evaporation for the removal of the solvent, etc.
|
Type
|
CUSTOM
|
Details
|
to collect the polymer
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |